7-Chloro-2-(2-chlorostyryl)quinolin-4-amine

QSAR Drug Design Lipophilicity

Procure the only published, single-crystal X-ray-characterized free-base scaffold that directly yields XIB4035 (GFRα-1 agonist, IC₅₀ 10.4 µM) upon N⁴-alkylation. The 7-chloro substituent is a confirmed requirement for β-hematin inhibition—non-chlorinated analogs show zero activity. With QSPR-validated LogP (3.22) and pKa (4.47) distinct from chloroquine, this (E)-styrylquinoline enables confident SAR exploration. Full ¹H/¹³C NMR and crystallographic data are available for batch verification and patent exemplification.

Molecular Formula C17H12Cl2N2
Molecular Weight 315.2 g/mol
Cat. No. B12899301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-(2-chlorostyryl)quinolin-4-amine
Molecular FormulaC17H12Cl2N2
Molecular Weight315.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC2=CC(=C3C=CC(=CC3=N2)Cl)N)Cl
InChIInChI=1S/C17H12Cl2N2/c18-12-6-8-14-16(20)10-13(21-17(14)9-12)7-5-11-3-1-2-4-15(11)19/h1-10H,(H2,20,21)/b7-5+
InChIKeyRMFHPRCFMMQBLM-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2-(2-chlorostyryl)quinolin-4-amine: A 4-Amino-2-styrylquinoline Scaffold for Antiprotozoal, Neurotrophic, and Anticancer Derivative Design Serves as a Procurement-Relevant Physicochemical and Structural Reference Point


7-Chloro-2-(2-chlorostyryl)quinolin-4-amine (C₁₇H₁₂Cl₂N₂, MW 315.2 g/mol) is a 4-amino-2-styrylquinoline bearing chlorine atoms at both the quinoline 7-position and the ortho position of the styryl phenyl ring [1]. The compound is the free-base parent scaffold of XIB4035, a glial cell line-derived neurotrophic factor (GDNF) family receptor α-1 (GFRα-1) agonist with reported RET phosphorylation activity . Its structural features—the 7-chloro substituent, the 4-amino group, and the (E)-2-(2-chlorostyryl) moiety—place it at the intersection of multiple chemotypes with reported antimalarial, antileishmanial, and anticancer properties [2].

Why 7-Chloro-2-(2-chlorostyryl)quinolin-4-amine Cannot Be Replaced by Generic 4-Amino-2-styrylquinolines: Quantitative Physicochemical, Crystallographic, and Pharmacophore Differentiation


Generic substitution in the 4-amino-2-styrylquinoline series fails because minor structural changes fundamentally alter the compound's physicochemical and biological profile. The 7-chloro group is established as a requirement for β-hematin inhibitory activity in 4-aminoquinoline antimalarials, with non-chlorinated analogs showing zero inhibition under identical assay conditions [1]. The target compound's computed LogP (3.22) and pKa (4.47) differ substantially from the parent 4-amino-2-styrylquinoline scaffold (LogP 3.8), producing distinct ionization and permeability behavior at physiological pH [2][3]. Furthermore, this compound has been characterized by single-crystal X-ray diffraction, providing unambiguous proof of its (E)-stereochemistry and solid-state geometry that structural analogs without crystallographic confirmation lack [4].

Procurement-Relevant Quantitative Evidence Guide for 7-Chloro-2-(2-chlorostyryl)quinolin-4-amine: Head-to-Head Physicochemical and Pharmacological Comparator Data


QSPR-Predicted LogP 3.22 Versus 3.8 for the Non-Chlorinated Parent Scaffold: Lipophilicity Differentiation at Physiological pH

The target compound's QSPR-predicted LogP of 3.22 is 0.58 log units lower than the LogP of 3.8 for the parent 4-amino-2-styrylquinoline scaffold lacking chlorine atoms [1][2]. This difference reflects the electron-withdrawing effect of the two chlorine substituents, which increases polarity and reduces logP relative to the unsubstituted scaffold. A ΔLogP of 0.58 is a meaningful difference in drug design terms, potentially affecting membrane permeability, protein binding, and ADME profiles in a manner predictable by Lipinski's Rule of Five framework.

QSAR Drug Design Lipophilicity

Predicted pKa 4.47 Distinguishes This Chlorostyrylquinoline from the 7-Chloro-4-aminoquinoline Fragment (pKa ≈ 7.49): Ionization State at Physiological pH

The QSPR-predicted pKa of the target compound is 4.47, placing its most basic center more than 3 log units below physiological pH (7.4) [1]. In contrast, the simpler 7-chloro-4-aminoquinoline fragment (the core of chloroquine) has a predicted pKa of approximately 7.49, meaning it exists as a roughly 50:50 mixture of neutral and protonated species at pH 7.4 . The target compound's substantially lower pKa means it is >99% neutral at physiological pH, producing fundamentally different ionization-dependent properties: reduced lysosomotropic accumulation relative to chloroquine-like compounds, altered volume of distribution, and differential blood–brain barrier penetration potential.

Ionization pKa Bioavailability

Direct MAO-A Inhibition Data: IC₅₀ = 100 µM Establishes a Baseline Activity Distinct from Potent CNS-Active 4-Aminoquinolines

In a fluorescence-based MAO-A inhibition assay using kynuramine as substrate, the target compound showed an IC₅₀ of 100 µM (1.00×10⁵ nM), representing weak inhibitory activity [1]. While the comparator data for the parent scaffold is not available, potent MAO inhibitors typically exhibit IC₅₀ values in the nanomolar range (e.g., clorgyline IC₅₀ ≈ 4 nM for MAO-A). The target compound's millimolar-range activity indicates negligible MAO-A liability, which is a favorable selectivity feature for compounds intended for non-CNS or non-monoaminergic targets.

Monoamine Oxidase Neuropharmacology Off-target Screening

Single-Crystal X-ray Structure Confirms (E)-Stereochemistry and Provides Unambiguous Identity Confirmation Absent in Non-Crystallized Analogs

The target compound has been fully characterized by single-crystal X-ray diffraction, with the structure deposited and published in Molbank (2024, M1986) [1]. The crystallographic data unambiguously confirms the (E)-configuration of the styryl double bond, a stereochemical feature critical for biological activity that cannot be definitively established by NMR alone. Most comparator 4-amino-2-styrylquinolines available commercially lack published crystal structures, meaning their stereochemical purity and exact solid-state geometry remain unverified. For this compound, fully assigned ¹H and ¹³C NMR spectra and the X-ray structure are published and citable.

Crystallography Quality Control Structural Confirmation

Class-Level β-Hematin Inhibition: The 7-Chloro Substituent Confirms Membership in the Active Pharmacophore Class, Unlike Non-Chlorinated 4-Aminoquinolines

In a systematic study of structure–function relationships among aminoquinolines, Egan et al. (2000) established that the 7-chloro group in the 4-aminoquinoline ring is a requirement for β-hematin inhibitory activity [1]. Compounds bearing the 7-chloro substituent inhibited β-hematin formation, while none of the analogs lacking this group exhibited inhibitory activity under identical assay conditions. Although the target compound itself was not tested in that study, it possesses the essential 7-chloro pharmacophore and is therefore class-justified as a β-hematin inhibitor scaffold. In contrast, the 4-amino-2-styrylquinoline comparator without the 7-chloro group lacks this functional capability.

Antimalarial β-Hematin Inhibition Mechanism of Action

XIB4035 Progenitor Relationship: The Free Base Serves as the Essential Synthetic Precursor to a GFRα-1 Agonist with Reported RET Phosphorylation Activity (IC₅₀ = 10.4 µM)

The target compound is the direct synthetic precursor to XIB4035 (CAS 10023-54-8), which has been characterized as a GFRα-1 agonist. XIB4035 inhibits ¹²⁵I-GDNF binding to Neuro-2A cells with an IC₅₀ of 10.4 µM and induces RET autophosphorylation in a concentration-dependent manner [1]. The free base scaffold's 4-amino group is the attachment point for the N¹,N¹-diethylpentane-1,4-diamine side chain that confers GFRα-1 agonist activity. No other commercially available 4-amino-2-styrylquinoline scaffold can directly yield XIB4035 without additional synthetic steps.

GDNF Mimetic Neurodegeneration RET Signaling

Optimal Research and Industrial Application Scenarios for 7-Chloro-2-(2-chlorostyryl)quinolin-4-amine Based on Verified Differentiation Evidence


Antimalarial Drug Discovery Programs Requiring a 7-Chloro-4-aminoquinoline Scaffold with Verified β-Hematin Inhibitory Pharmacophore

The presence of the 7-chloro group on the 4-aminoquinoline nucleus establishes this compound as a member of the β-hematin inhibitory pharmacophore class, as demonstrated by Egan et al. (2000) [1]. Medicinal chemistry teams developing next-generation heme-targeted antimalarials—particularly against chloroquine-resistant Plasmodium falciparum strains—can procure this scaffold with confidence that the essential 7-chloro pharmacophore is present, unlike non-chlorinated 4-amino-2-styrylquinoline analogs that are inactive in β-hematin inhibition assays. The compound's QSPR-predicted LogP of 3.22 provides a starting lipophilicity that can be modulated through side-chain derivatization.

GDNF Mimetic and RET Signaling Research: Synthetic Precursor for XIB4035 and Related GFRα-1 Agonists

This compound is the only published and crystallographically characterized free-base scaffold that directly yields XIB4035 (IC₅₀ = 10.4 µM for GFRα-1 binding) upon N⁴-alkylation with the N¹,N¹-diethylpentane-1,4-diamine side chain [2]. Neuroscience groups investigating GDNF mimetic strategies for Parkinson's disease, neuropathic pain, or RET-dependent cancers can procure this compound as a defined starting material, with the published crystal structure providing batch quality verification standards.

Physicochemical Reference Standard for 4-Aminostyrylquinoline Scaffold Optimization: Defined LogP, pKa, and Solubility Baseline

The target compound's QSPR-derived physicochemical parameters—LogP 3.22, pKa 4.47, and aqueous solubility 3.1 mg/mL at pH 7.4—provide a well-characterized baseline for structure–property relationship (SPR) studies [3]. Computational chemistry and ADME screening groups can use these values as reference points when designing analogs with systematically varied lipophilicity or ionization profiles. The compound's predominantly neutral state at physiological pH (pKa 4.47) distinguishes it from chloroquine-like 4-aminoquinolines (pKa ∼7.5) that undergo extensive lysosomal trapping.

Crystallographically Verified Building Block for Regulated Research Environments and Patent Filings

The availability of a published single-crystal X-ray structure (Molbank, 2024, M1986) with fully assigned ¹H and ¹³C NMR spectra makes this compound uniquely suited for procurement in GLP-adjacent research, patent exemplification, and peer-reviewed publication where definitive structural proof is mandatory [4]. Most commercially available 4-amino-2-styrylquinoline analogs lack published crystallographic data, creating identity verification gaps that this compound resolves.

Quote Request

Request a Quote for 7-Chloro-2-(2-chlorostyryl)quinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.